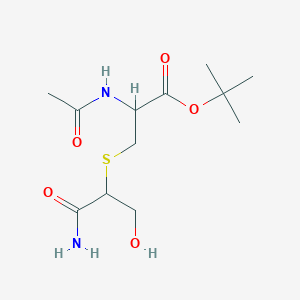

Tert-butyl 2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate

Description

Tert-butyl 2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate is a synthetic organic compound featuring a tert-butyl ester backbone with two key substituents: an acetamido group at position 2 and a sulfanyl-linked 1-amino-3-hydroxy-1-oxopropan-2-yl moiety at position 3. The 1-amino-3-hydroxy-1-oxopropan-2-yl group contributes hydrogen-bonding capacity and polarity, distinguishing it from simpler tert-butyl esters .

Properties

Molecular Formula |

C12H22N2O5S |

|---|---|

Molecular Weight |

306.38 g/mol |

IUPAC Name |

tert-butyl 2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate |

InChI |

InChI=1S/C12H22N2O5S/c1-7(16)14-8(11(18)19-12(2,3)4)6-20-9(5-15)10(13)17/h8-9,15H,5-6H2,1-4H3,(H2,13,17)(H,14,16) |

InChI Key |

ILNGXZXXLCBIRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CSC(CO)C(=O)N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the tert-Butyl Ester Core

The synthesis begins with the preparation of the tert-butyl ester backbone. A common method involves reacting tert-butyl alcohol with diketene under mild conditions using 4-(tertiary amino)pyridine as a catalyst, avoiding high temperatures to minimize by-product formation. This approach achieves high purity and yield, enabling direct use in subsequent steps without purification.

Table 1: Reaction Conditions for tert-Butyl Ester Formation

| Reagents/Conditions | Purpose | Yield/Purity | Source |

|---|---|---|---|

| tert-Butyl alcohol + diketene | Esterification | High purity | |

| 4-(tertiary amino)pyridine | Catalyst for mild conditions | High yield |

Introduction of the Acetamido Group

The acetamido group is introduced via acetylation of an amine precursor. For example, tert-butyl 2-amino propanoate undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. This step is critical for stabilizing the intermediate and enabling subsequent functionalization.

Key Considerations :

Sulfanyl Bridge Formation

The sulfanyl linkage is introduced through nucleophilic substitution or coupling reactions. One approach involves reacting tert-butyl 2-acetamido propanoate with a thiol-containing amino compound (e.g., 1-amino-3-mercapto-1-oxopropan-2-yl derivatives) under reductive conditions.

Example Reaction :

Incorporation of the Amino-Hydroxy-Oxopropano Moiety

The final step involves attaching the 1-amino-3-hydroxy-1-oxopropan-2-yl group. This is achieved via condensation or coupling reactions, potentially using Grignard reagents or organometallic intermediates. For instance, biphenylmagnesium bromide has been used in similar peptide couplings to introduce complex side chains.

Critical Factors :

- Stereochemistry : Chiral centers are preserved using enantioselective catalysts or chiral auxiliaries.

- Protection/Deprotection : Boc (tert-butyloxycarbonyl) groups are often employed to protect amines during synthesis.

Alternative Synthetic Routes

Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) may be adapted for this compound, particularly for the acetamido and sulfanyl linkages. Resins like Wang resin are used to anchor intermediates, enabling iterative coupling with Fmoc-protected amino acids or thiol derivatives.

Advantages :

- Efficiency : Sequential addition of building blocks minimizes purification steps.

- Yield Optimization : Coupling agents like DIC/DMAP enhance reaction efficiency.

Purification and Characterization

Isolation Techniques

Post-reaction mixtures are purified via:

- Crystallization : Using solvents like xylene/n-hexane mixtures.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

Table 2: Purification Methods

| Method | Solvents/Conditions | Purpose | Source |

|---|---|---|---|

| Crystallization | Xylene/n-hexane (1:1) | Isolate crude product | |

| Flash Chromatography | Ethyl acetate/hexane (0–100%) | Remove impurities |

Analytical Validation

Characterization involves:

- NMR Spectroscopy : Confirming proton environments (e.g., tert-butyl, acetamido).

- Mass Spectrometry : Verifying molecular weight (306.38 g/mol).

- HPLC : Assessing purity (>98% area%).

Challenges and Optimizations

By-Product Minimization

High-temperature reactions (e.g., diketene esterification) risk dehydroacetic acid formation. Mild conditions (0–30°C) with 4-(tertiary amino)pyridine mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate is being investigated for its potential use in drug formulation. Its structure allows for modifications that can enhance bioavailability and target specificity. Research indicates that derivatives of this compound can exhibit improved pharmacokinetic properties, making them suitable candidates for further development in treating various diseases, particularly those involving inflammatory responses and immune modulation .

Biochemical Studies

This compound serves as a valuable tool in biochemical assays aimed at understanding enzyme interactions and metabolic pathways. For instance, studies have shown that the compound can act as a substrate or inhibitor for specific enzymes, thus providing insights into enzyme kinetics and mechanisms . The sulfanyl group in its structure is particularly noteworthy, as it may facilitate interactions with thiol-containing biomolecules.

Analytical Chemistry

In analytical chemistry, this compound is utilized in high-performance liquid chromatography (HPLC) methods to separate and analyze complex mixtures of amino acids and peptides. Its unique functional groups allow for effective retention and separation during chromatographic processes . This application is crucial for the characterization of biological samples.

Case Study 1: Drug Development

A recent study evaluated the efficacy of this compound derivatives in modulating Toll-like receptor (TLR) pathways. The N-acetylated derivatives showed enhanced agonistic activity, indicating their potential role as immunomodulators . This finding underscores the importance of structural modifications in optimizing therapeutic agents.

Case Study 2: Enzyme Interaction Studies

In another investigation, researchers explored the interaction of this compound with specific enzymes involved in metabolic pathways related to amino acid metabolism. The results demonstrated that certain derivatives could inhibit enzyme activity, suggesting potential applications in metabolic disorders .

Mechanism of Action

The mechanism of action of N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester involves its interaction with specific molecular targets, such as proteins and enzymes. It can modify protein structures through acetylation, influencing their activity and function. The pathways involved include protein acetylation and deacetylation, which play crucial roles in regulating cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s uniqueness lies in its sulfanyl-thioether linkage and multifunctional substituents. Key comparisons with structurally related compounds include:

- Sulfanyl vs. Aromatic Groups : The target’s sulfanyl-thioether group contrasts with the benzofuran (in ) or phenyl (in ) moieties, reducing aromaticity but enhancing sulfur-mediated reactivity (e.g., nucleophilic substitution or disulfide bonding).

- Polarity: The amino and hydroxy groups in the target compound increase hydrophilicity compared to the lipophilic benzyloxy group in .

Physicochemical Properties

- Solubility: The target compound is likely less soluble in nonpolar solvents than due to polar substituents but more soluble than , which contains a bulky benzofuran ring.

- Stability : The tert-butyl ester in all compounds confers hydrolytic stability under basic conditions. However, the sulfanyl group in the target may render it susceptible to oxidation, unlike the inert phenyl groups in .

Analytical Characterization

- NMR: The tert-butyl group in all compounds resonates near 1.3–1.5 ppm (e.g., 1.39 ppm in ). The target’s hydroxy and amino groups would show broad peaks at 3.0–5.0 ppm, while the acetamido methyl appears at ~1.8–2.0 ppm .

- IR : Strong carbonyl stretches (~1720 cm⁻¹ for esters, ~1690 cm⁻¹ for amides) are expected, similar to . The hydroxy group would add a broad peak near 3300 cm⁻¹.

Biological Activity

Tert-butyl 2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate, also known by its IUPAC name, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C12H22N2O5S

- Molecular Weight : 306.38 g/mol

- CAS Number : 1079950-08-5

- Canonical SMILES : CC(=O)NC(CSC(CO)C(=O)N)C(=O)OC(C)(C)C

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various biological targets. The compound is believed to exhibit:

- Anti-inflammatory effects : Similar compounds have shown the ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Neuroprotective properties : It may protect neuronal cells from oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases such as Alzheimer's.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production in cell cultures. |

| Neuroprotective | Protection against amyloid beta-induced toxicity in astrocyte cultures. |

| Enzyme inhibition | Potential inhibition of acetylcholinesterase and β-secretase activities. |

Case Studies and Research Findings

-

Neuroprotection Against Amyloid Beta

- A study investigated the protective effects of related compounds against amyloid beta-induced toxicity in astrocytes. Results indicated a reduction in cell death and inflammatory markers (TNF-alpha) when treated with similar compounds, suggesting a promising avenue for Alzheimer's disease treatment .

- Anti-inflammatory Activity

- Inhibition of Enzyme Activity

Q & A

Basic: What are the common synthetic routes for Tert-butyl 2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate?

Synthesis typically involves multi-step strategies, including:

- Protection/deprotection of functional groups : The tert-butyl group is introduced via esterification under acidic conditions (e.g., using tert-butanol and a catalyst like sulfuric acid) to protect carboxyl or amino groups during subsequent reactions .

- Thiol-ene coupling : The sulfanylpropanoate moiety is formed via Michael addition or nucleophilic substitution between a thiol-containing intermediate and a halogenated precursor, requiring controlled pH (7–9) and inert atmospheres to prevent oxidation .

- Amide bond formation : Acetamido groups are introduced using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Key variables to optimize include:

- Reaction temperature : Lower temperatures (0–5°C) during amide coupling reduce side reactions, while higher temperatures (40–60°C) accelerate thiol-ene coupling .

- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP) enhance regioselectivity in thiol additions .

- Purification methods : Gradient HPLC (C18 columns, acetonitrile/water mobile phase) resolves structurally similar byproducts. Recrystallization in ethyl acetate/hexane mixtures improves crystalline purity .

Basic: What analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : H and C NMR identify tert-butyl (δ 1.2–1.4 ppm), acetamido (δ 2.0–2.1 ppm), and sulfanylpropanoate (δ 3.1–3.3 ppm) groups. H-C HSQC clarifies overlapping signals .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]: ~363.4 Da) and detects fragmentation patterns .

- HPLC : Reverse-phase methods (e.g., 70:30 water:acetonitrile) assess purity (>95% required for biological assays) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- 2D NMR analysis : NOESY or ROESY experiments distinguish stereoisomers by spatial correlations, critical for chiral centers in the amino-hydroxy-oxopropane moiety .

- Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian) validate assignments of ambiguous peaks, such as rotameric forms of the tert-butyl group .

- Isotopic labeling : N or C-labeled precursors clarify amide/amine proton exchange rates in DO .

Basic: What safety protocols are recommended for handling this compound?

- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the tert-butyl ester or oxidation of the sulfanyl group .

- PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation from acetamido or thiol byproducts .

- Waste disposal : Neutralize acidic/basic residues before aqueous disposal, following institutional guidelines for organosulfur compounds .

Advanced: How can researchers assess the compound’s stability under varying experimental conditions?

- pH stability assays : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours, monitoring degradation via HPLC. The tert-butyl ester is labile below pH 3, while the sulfanyl group oxidizes above pH 9 .

- Thermal stability : TGA/DSC analysis identifies decomposition temperatures (>150°C for the tert-butyl group). Accelerated aging studies (40°C, 75% humidity) simulate long-term storage .

- Light sensitivity : UV-vis spectroscopy (200–400 nm) detects photodegradation; amber vials are recommended for light-sensitive intermediates .

Basic: What is the role of this compound in multi-step organic syntheses?

- Intermediate for peptide mimetics : The acetamido and sulfanyl groups serve as precursors for introducing cysteine analogs or β-sheet stabilizers in peptide design .

- Protecting group strategy : The tert-butyl ester enables selective deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting amide bonds .

Advanced: How can this compound be applied in enzyme inhibition studies?

- Kinetic assays : Use continuous spectrophotometric assays (e.g., NADH depletion at 340 nm) to measure inhibition constants () against target enzymes like cysteine proteases .

- Docking simulations : Molecular docking (AutoDock Vina) predicts binding modes, guided by the sulfanyl group’s interaction with catalytic cysteine residues .

- Metabolic profiling : C-labeled versions track incorporation into metabolic pathways in cell lysates, analyzed via scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.